1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide
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Overview
Description
1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide is a chemical compound with the molecular formula C15H14N2O3 It is known for its unique structure, which includes a benzyl group and a hydroxybenzene dicarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide typically involves the reaction of benzylamine with phthalic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzylidene-3-N-hydroxybenzene-1,3-dicarboxamide.
Reduction: Formation of 1-N-benzyl-3-N-aminobenzene-1,3-dicarboxamide.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
1-N-benzyl-3-N-methoxybenzene-1,3-dicarboxamide: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activity.
1-N-benzyl-3-N-aminobenzene-1,3-dicarboxamide:
1-N-benzyl-3-N-chlorobenzene-1,3-dicarboxamide: The presence of a chlorine atom alters its reactivity and potential use in different chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPIKCPUSKMEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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